molecular formula C18H17ClFN7 B11531852 6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11531852
M. Wt: 385.8 g/mol
InChI Key: KOKIEPNQSUOWCH-SRZZPIQSSA-N
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Description

6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a triazine ring, chlorophenyl, and fluorophenyl groups

Preparation Methods

The synthesis of 6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in studies involving enzyme inhibition or protein interactionsIndustrial applications include its use in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 6-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique chemical structure and properties. Similar compounds may include other triazine derivatives or compounds with similar functional groups. The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C18H17ClFN7

Molecular Weight

385.8 g/mol

IUPAC Name

4-N-[(E)-(4-chlorophenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H17ClFN7/c1-27(2)18-24-16(22-15-9-7-14(20)8-10-15)23-17(25-18)26-21-11-12-3-5-13(19)6-4-12/h3-11H,1-2H3,(H2,22,23,24,25,26)/b21-11+

InChI Key

KOKIEPNQSUOWCH-SRZZPIQSSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

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